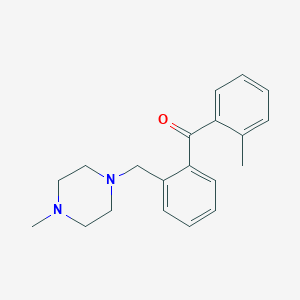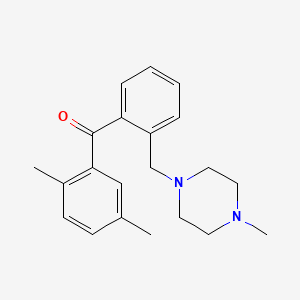
4'-Methoxy-3-(2-thiomethylphenyl)propiophenone
Descripción general
Descripción
4’-Methoxy-3-(2-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C17H18O2S . It is a complex organic compound that falls under the category of propiophenones .
Molecular Structure Analysis
The molecular structure of 4’-Methoxy-3-(2-thiomethylphenyl)propiophenone consists of a propiophenone backbone with a methoxy group (OCH3) attached to the fourth carbon of the phenyl ring and a thiomethylphenyl group attached to the third carbon of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Methoxy-3-(2-thiomethylphenyl)propiophenone include a molecular weight of 286.39 , a density of 1.15g/cm3 , and a boiling point of 454.4ºC at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Studies
4'-Methoxy-3-(2-thiomethylphenyl)propiophenone is involved in various chemical synthesis processes and molecular studies. For example, it is used in the preparative methods for (Z)-2-methoxy-1-phenylthio-1,3-butadienes, showcasing its utility in complex organic synthesis. This compound's structure and properties have been explored through molecular docking and quantum chemical calculations, highlighting its potential in the design of molecules with specific biological activities (Cohen & Kosarych, 1980) (Viji et al., 2020).
Polymer Science
This compound has been utilized in polymer science, particularly in the semisynthesis of natural methoxylated propiophenones. These studies contribute to the development of new polymeric materials with potential applications in various fields, such as materials science and engineering (Joshi, Sharma, & Sinha, 2005).
Photopolymerization and Materials Development
Research has also explored the synthesis and characterization of photosensitive polymers containing α,β-unsaturated ketones in their main chain. These studies are significant for developing new materials with specific light-responsive properties, useful in areas like coatings, adhesives, and photolithography (Kaniappan & Murugavel, 2005).
Antioxidant Properties
Another area of research involves the synthesis of poly(4-methoxyphenol) through enzyme-catalyzed polymerization, investigating its antioxidant activity. This line of research is crucial for developing new antioxidant agents that can be used in pharmaceuticals, food preservation, and materials science to protect against oxidative damage (Zheng et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-8,10-11H,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSBGFXYGLKJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644310 | |
| Record name | 1-(4-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898754-29-5 | |
| Record name | 1-Propanone, 1-(4-methoxyphenyl)-3-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone](/img/structure/B1360458.png)
![2,4-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360460.png)
![2,5-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360461.png)
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone](/img/structure/B1360462.png)
![3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360463.png)






